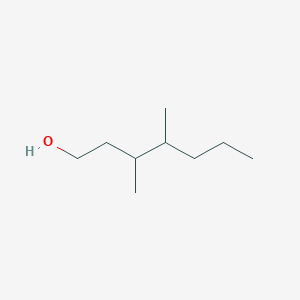

3,4-Dimethylheptan-1-ol

Übersicht

Beschreibung

3,4-Dimethylheptan-1-ol is an organic compound with the molecular formula C9H20O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a heptane chain that is substituted with two methyl groups at the third and fourth positions. This compound is a colorless liquid with a molecular weight of 144.25 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylheptan-1-ol typically involves the alkylation of heptane derivatives. One common method is the Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with a suitable heptanone precursor to form the desired alcohol. The reaction conditions usually involve anhydrous ether as a solvent and a controlled temperature to ensure the formation of the alcohol.

Industrial Production Methods: In industrial settings, this compound can be produced through catalytic hydrogenation of the corresponding ketone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to reduce the ketone to the alcohol.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Although it is already an alcohol, further reduction can lead to the formation of alkanes. This is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) to form alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products:

Oxidation: 3,4-Dimethylheptan-2-one (ketone) or 3,4-Dimethylheptanoic acid (carboxylic acid).

Reduction: 3,4-Dimethylheptane.

Substitution: 3,4-Dimethylheptyl chloride.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

3,4-Dimethylheptan-1-ol serves as an important intermediate in the synthesis of various chemical compounds, particularly phthalates. Phthalates are widely used as plasticizers in the production of flexible plastics. The compound's structure allows it to participate in reactions that yield complex organic molecules necessary for industrial applications .

Due to its pleasant olfactory characteristics, this compound is utilized in the flavoring and fragrance industries. It is often incorporated into formulations for perfumes and food products to enhance sensory attributes. Its aroma profile can be associated with sweet and fruity notes, making it suitable for various applications .

Case Study: Aroma Characteristics

A study on the aroma characteristics of different compounds highlighted that this compound contributes to specific sensory attributes in food products. The compound was found to be significant in enhancing flavor profiles when used alongside other volatile organic compounds .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies are critical for understanding its potential health effects when used in consumer products.

Key Findings from Toxicological Research:

- Acute Toxicity: Research indicates that high doses (up to 2000 mg/kg) did not result in significant mortality or severe adverse effects in laboratory animals, suggesting a relatively low acute toxicity profile .

- Genotoxicity: Studies have shown that this compound does not exhibit genotoxic properties, making it a safer choice for use in consumer products .

Environmental Impact

The environmental safety of this compound has also been assessed through various screening methods. The results indicate that the compound has a low potential for bioaccumulation and poses minimal risk to aquatic life when used according to recommended guidelines .

Wirkmechanismus

The mechanism of action of 3,4-Dimethylheptan-1-ol primarily involves its interaction with enzymes and proteins through hydrogen bonding and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the hydrophobic heptane chain can interact with lipid membranes, affecting membrane fluidity and permeability.

Vergleich Mit ähnlichen Verbindungen

1-Heptanol: Similar in structure but lacks the methyl substitutions at the third and fourth positions.

3-Methylheptan-1-ol: Contains only one methyl group at the third position.

4-Methylheptan-1-ol: Contains only one methyl group at the fourth position.

Uniqueness: 3,4-Dimethylheptan-1-ol is unique due to the presence of two methyl groups at specific positions on the heptane chain, which influences its physical and chemical properties, such as boiling point, solubility, and reactivity. This structural uniqueness makes it valuable in specific synthetic applications where these properties are desired.

Biologische Aktivität

3,4-Dimethylheptan-1-ol, with the chemical formula C₉H₂₀O, is a branched-chain alcohol that has garnered attention for its potential biological activities. This compound is primarily used as an intermediate in organic synthesis and has applications in the production of various chemicals. Understanding its biological activity is crucial for evaluating its safety and efficacy in industrial and potential therapeutic applications.

- Molecular Weight : 144.25 g/mol

- Boiling Point : 140.60 °C

- CAS Number : 85712-04-5

- Solubility : Soluble in organic solvents, indicating potential interactions with biological membranes.

Toxicological Studies

Recent studies have assessed the toxicological profile of this compound:

- Acute Toxicity : Data indicates low acute toxicity levels. Analogous compounds have shown minimal adverse effects at high doses (up to 2,000 mg/kg) in animal models .

- Skin and Eye Irritation : In vitro tests suggest that it is non-irritating to skin and eyes, which is advantageous for its use in consumer products .

Metabolic Studies

Research involving metabolomic analysis has indicated that compounds similar to this compound may influence metabolic pathways:

- Volatile Organic Compounds (VOCs) : Studies have shown that alcohols can be produced during fermentation processes, suggesting a role in microbial metabolism .

- Potential Biomarkers : Its presence in certain biological samples may serve as a marker for metabolic or pathological conditions.

Industrial Applications

This compound is primarily used as an intermediate in the synthesis of phthalate derivatives and other industrial chemicals. Its low toxicity profile makes it suitable for various applications, including:

- Solvent Use : Employed as a solvent in chemical reactions due to its favorable properties.

- Chemical Synthesis : Acts as a precursor for more complex organic molecules.

Research Findings

A study highlighted the differentiation of cancer cell lines based on VOC profiles, where certain alcohols were found to be significantly altered in concentration between normal and cancerous tissues . While this compound was not specifically mentioned, the implications suggest that similar compounds may play roles in cancer metabolism.

Comparative Analysis

A comparison of this compound with similar compounds reveals variations in their biological activities:

| Compound | Structure | Biological Activity | Toxicity Profile |

|---|---|---|---|

| This compound | C₉H₂₀O | Limited data on direct activity | Low acute toxicity |

| 3-Methylbutanol | C₅H₁₂O | Antimicrobial properties | Moderate toxicity |

| 2-Ethylhexanol | C₈H₁₈O | Solvent properties | Low acute toxicity |

Eigenschaften

IUPAC Name |

3,4-dimethylheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-4-5-8(2)9(3)6-7-10/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWSLANDWSEXRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301006309 | |

| Record name | 3,4-Dimethylheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301006309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85712-04-5 | |

| Record name | 3,4-Dimethyl-1-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85712-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethylheptan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085712045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethylheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301006309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethylheptan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.